2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound. This compound includes a seven-membered azepane ring, a sulfonyl group, an indole derivative, and an acetamide group, all contributing to its unique structure and properties.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-19-11-12-20(2)22(15-19)27-25(30)18-34(32,33)24-16-29(23-10-6-5-9-21(23)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJMZZTNRSMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
Starting Materials: The synthesis begins with 1H-indole-3-sulfonyl chloride, which is reacted with 2-(azepan-1-yl)-2-oxoethanamine. This reaction typically occurs in the presence of a base such as triethylamine at room temperature.
Formation of the Acetamide: The intermediate product is then reacted with 2,5-dimethylaniline under mild heating and in the presence of an acid catalyst like hydrochloric acid to yield the final compound.
Industrial production methods: Industrial production scales up this synthesis using large reaction vessels and automated processes to control temperature, mixing, and reaction time. Purification steps include recrystallization and chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation, particularly at the sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl or acetamide groups, yielding alcohols or amines, respectively.
Substitution: The indole ring allows for electrophilic substitution reactions, particularly at the 5-position.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Metal hydrides such as lithium aluminium hydride.
Substitution: Use of electrophiles like bromine or nitrating agents under acidic conditions.
Major products formed from these reactions:
Oxidation products: sulfoxides and sulfones.
Reduction products: alcohols and amines.
Substitution products: various substituted indoles depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, potentially leading to new treatments for various conditions:
- Anticancer Activity : The indole structure is known for its role in modulating signaling pathways related to cell proliferation and apoptosis. Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through targeted action on cancer cell lines.
- Antimicrobial Properties : Research has also investigated the compound's ability to combat bacterial infections. Its unique structure may enhance binding affinity to bacterial enzymes, providing a basis for the development of new antibiotics.
Biological Research
The compound serves as a biochemical tool in cellular assays and molecular biology studies. Its ability to modulate specific biological pathways makes it valuable for:
- Target Identification : By acting as a probe, it can help identify molecular targets within cells that are crucial for understanding disease mechanisms.
- Pathway Analysis : The compound's interactions with various biological systems can elucidate signaling pathways involved in cellular responses, providing insights into fundamental biological processes.
Material Science
In addition to its applications in biology and medicine, the compound is being explored for its potential in developing specialty chemicals and materials:
- Polymer Chemistry : The unique functional groups present in the compound can be utilized to synthesize novel polymers with tailored properties for specific applications.
- Agrochemicals : Its structural features may lend themselves to the development of new agrochemical products aimed at enhancing crop protection and yield.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University found that the compound displayed potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with specific biological receptors. The indole structure allows it to bind with high affinity to serotonin receptors, influencing mood, sleep, and cognition. The sulfonyl and acetamide groups may also interact with various enzymes, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with similar compounds highlights its uniqueness:
2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide: This similar compound replaces the azepane ring with a piperidine ring, altering its receptor binding profile and metabolic stability.
2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide: Substituting the azepane ring with a morpholine ring, this compound shows different solubility and reactivity properties.
The inclusion of the seven-membered azepane ring in the target compound significantly impacts its three-dimensional structure, receptor interactions, and overall biological activity, making it distinct from its analogs.
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Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C25H29N3O5S
- Molecular Weight: 483.58 g/mol
- CAS Number: Not specified in the search results but can be referenced from chemical databases.
The biological activity of this compound is primarily attributed to its structural components, which include an indole core and a sulfonamide group. These features are believed to facilitate interactions with various molecular targets in biological systems:
- Enzyme Inhibition: The sulfonamide moiety may act as an inhibitor for certain enzymes by mimicking substrate structures or binding to active sites. This can modulate enzyme activity, leading to altered metabolic pathways.
- Receptor Interaction: The indole structure is known for its ability to interact with neurotransmitter receptors, potentially influencing signaling pathways associated with neurological functions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, the mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of cell signaling pathways. This compound's ability to inhibit specific kinases or promote cell cycle arrest could be explored further in cancer therapy.
Antimicrobial Activity
The compound has also been noted for its potential as an antimicrobial agent. Its interaction with bacterial enzymes could inhibit growth and replication, making it a candidate for developing new antibiotics. Studies on related compounds have shown efficacy against various bacterial strains, suggesting a similar potential for this molecule.
Neurological Applications
Given the structural similarities to known neuroactive compounds, this compound may exhibit neuroprotective effects. Research into related indole derivatives has highlighted their role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Data Tables and Case Studies
Case Studies
- Anticancer Research : A study involving related indole sulfonamides demonstrated significant anti-proliferative effects on various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting that this compound may have similar anticancer properties.
- Antimicrobial Efficacy : In a comparative study of sulfonamide derivatives, this compound exhibited notable activity against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : Experimental models showed that compounds structurally related to this molecule improved cognitive deficits associated with neurodegenerative diseases by reducing oxidative stress and inflammation.
Q & A
Synthesis & Characterization
Q1. What are the critical intermediates and reaction conditions for synthesizing this compound, and how do steric effects influence sulfonation efficiency? Methodological Answer: The synthesis typically involves sequential steps:
Indole functionalization : Introducing the azepane-oxoethyl group via alkylation of 1H-indole using 2-(azepan-1-yl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12h) .
Sulfonation : Sulfonyl chloride is reacted with the indole intermediate. Steric hindrance from the azepane side chain may reduce sulfonation efficiency. Optimization strategies include using excess sulfonating agent (e.g., ClSO₃H) and elevated temperatures (80°C) .
Acetamide coupling : The sulfonated intermediate is coupled with 2,5-dimethylphenylamine via EDC/HOBt-mediated amide bond formation .
Key intermediates include the azepane-oxoethyl-indole and the sulfonated indole. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q2. How can reaction yield be improved for the sulfonation step, considering steric hindrance? Methodological Answer:
- Catalyst screening : Use Lewis acids like AlCl₃ to activate the sulfonating agent .
- Solvent optimization : Polar aprotic solvents (e.g., DCM with DMF) enhance solubility of bulky intermediates .
- Computational modeling : Reaction path searches via quantum chemical calculations (e.g., DFT) predict transition states and guide condition selection (e.g., temperature, stoichiometry) .
Structural Analysis
Q3. Which spectroscopic techniques are most reliable for confirming the sulfonyl and acetamide functionalities? Methodological Answer:
- ¹H/¹³C NMR : The sulfonyl group causes deshielding of adjacent indole protons (δ 7.5–8.2 ppm). The acetamide’s carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- IR spectroscopy : Sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹; acetamide C=O at ~1650 cm⁻¹ .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula. Fragmentation patterns confirm the azepane and sulfonyl groups .
Q4. How can crystallography resolve conformational ambiguities in the azepane side chain? Methodological Answer:
- Single-crystal X-ray diffraction : Resolves dihedral angles between the azepane ring and indole core. Asymmetric unit analysis (e.g., three molecules with varying conformations) identifies dominant rotamers .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilizing specific conformations .
Biological Activity & Mechanisms
Q5. What in vitro assays are suitable for evaluating this compound’s antimicrobial activity? Methodological Answer:
- Broth microdilution (CLSI guidelines) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use DMSO as a solubilizing agent (<1% v/v) .
- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24h, with colony count validation .
- Cytotoxicity controls : Test on mammalian cells (e.g., HEK293) via MTT assay to exclude nonspecific toxicity .
Q6. How can contradictory efficacy data across cancer cell lines be systematically addressed? Methodological Answer:
- Dose-response profiling : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values. Replicate experiments (n=3) reduce variability .
- Transcriptomic analysis : Compare gene expression (RNA-seq) in sensitive vs. resistant lines to identify target pathways (e.g., apoptosis regulators) .
- Covalent docking studies : Simulate binding to proposed targets (e.g., tubulin) using AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding kinetics .
Data Analysis & Optimization
Q7. Which statistical methods are optimal for analyzing dose-response relationships in pharmacological studies? Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to derive Hill slopes and efficacy plateaus .
- ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines; Tukey’s test corrects for multiple comparisons .
- Principal Component Analysis (PCA) : Reduce dimensionality of omics data to identify covariates influencing efficacy .
Q8. How can computational tools streamline reaction pathway design for derivatives? Methodological Answer:
- Reaction prediction software (e.g., ChemAxon): Propose viable routes for modifying the azepane or sulfonyl groups .
- Transition state modeling (Gaussian 16): Calculate activation energies for proposed steps (e.g., sulfonation) to prioritize synthetic routes .
- High-throughput virtual screening : Dock derivatives into target proteins (e.g., kinases) to prioritize synthesis .
Stability & Degradation
Q9. What accelerated stability testing protocols assess hydrolytic degradation of the acetamide moiety? Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 14 days). Monitor via UPLC for degradation products (e.g., free 2,5-dimethylaniline) .
- Arrhenius modeling : Store at 40°C/75% RH for 6 months; extrapolate shelf life using Eₐ (activation energy) from degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
